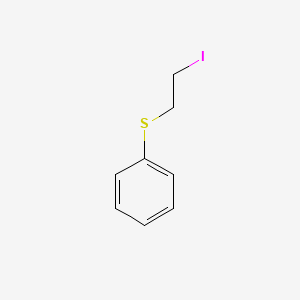2-Iodoethylphenyl sulfide
CAS No.:
Cat. No.: VC14120979
Molecular Formula: C8H9IS
Molecular Weight: 264.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9IS |
|---|---|
| Molecular Weight | 264.13 g/mol |
| IUPAC Name | 2-iodoethylsulfanylbenzene |
| Standard InChI | InChI=1S/C8H9IS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | GJVWUTAELDXPOD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SCCI |
Introduction
Structural and Chemical Characteristics of 2-Iodoethylphenyl Sulfide
2-Iodoethylphenyl sulfide (C₈H₉IS) consists of a phenyl group bonded to a sulfur atom, which is further connected to a two-carbon chain terminating in an iodine atom. The iodine substituent introduces significant polarizability and electrophilic character, making the compound a potential candidate for nucleophilic substitution reactions. While no direct crystallographic or spectroscopic data for this specific compound exist in the literature, analogous sulfides such as 2-methyl diphenyl sulfide (density: 1.1 g/cm³, boiling point: 289°C) and 3-chloro-2-methylphenyl methyl sulfide (molecular weight: 172.68 g/mol) provide benchmarks for estimating properties .
The presence of iodine likely increases the compound’s molecular weight compared to non-halogenated sulfides, with a projected molar mass of approximately 264 g/mol. Theoretical calculations suggest a density near 1.5–1.7 g/cm³, extrapolated from halogenated analogs . The sulfide’s stability under oxidative conditions remains uncertain, though patents describing related compounds emphasize the need for inert atmospheres during synthesis to prevent sulfur oxidation .
Synthetic Methodologies and Reaction Optimization
Nucleophilic Displacement Strategies
A plausible route to 2-iodoethylphenyl sulfide involves the reaction of phenylthiol with 1,2-diiodoethane under basic conditions. This method mirrors the synthesis of di(4-chloro-3-methyl-2-butenyl) sulfide, where sodium sulfide (Na₂S) facilitates the coupling of halogenated precursors . Implementing such a strategy would require strict temperature control (110–130°C) and nitrogen purging to mitigate oxidative side reactions, as demonstrated in the preparation of phenyl methyl sulfide .
Key variables influencing yield include:
-
Molar ratio of thiol to diiodoethane: Excess diiodoethane (1:1.5–1:20) may drive the reaction to completion, though reagent costs and purification challenges must be balanced .
-
Solvent system: Water-emulsifier mixtures, such as those employing Turkey Red oil, could enhance interfacial contact between hydrophilic and hydrophobic reactants .
-
Catalyst selection: Zeolitic catalysts like NaY improve reaction efficiency in analogous sulfide syntheses, achieving yields up to 95% .
Alternative Pathways via Sulfur-Electrophile Interactions
Physicochemical Properties and Stability Considerations
While empirical data for 2-iodoethylphenyl sulfide remain absent, comparative analysis with structurally similar compounds permits reasonable predictions:
The compound’s stability is likely compromised by prolonged exposure to light or moisture, given the propensity of iodoalkanes to undergo hydrolysis or photodecomposition. Storage recommendations would parallel those for 3-chloro-2-methylphenyl methyl sulfide, emphasizing amber glassware and desiccated environments .
Future Research Priorities
-
Synthetic Protocol Development: Optimizing the reaction between phenylthiol and 1,2-diiodoethane to maximize yield and purity.
-
Spectroscopic Characterization: Obtaining NMR (¹H, ¹³C), IR, and mass spectra to confirm structure and assess stability.
-
Application Testing: Evaluating utility in Julia olefination and transition-metal-catalyzed couplings.
-
Toxicological Profiling: Acute and chronic toxicity studies to establish safety guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume